1-(4-fluorobenzyl)-N-propylpiperidine-4-carboxamide
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Overview
Description
1-(4-Fluorobenzyl)-N-propylpiperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a fluorobenzyl group attached to the piperidine ring, which imparts unique chemical and physical properties
Preparation Methods
The synthesis of 1-(4-fluorobenzyl)-N-propylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction using 4-fluorobenzyl bromide as the reagent.
Attachment of the Propyl Group: The propyl group is attached to the nitrogen atom of the piperidine ring through an alkylation reaction.
Formation of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction using appropriate reagents and conditions.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-(4-Fluorobenzyl)-N-propylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorobenzyl group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The carboxamide group can undergo hydrolysis in the presence of acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions vary depending on the desired transformation and the specific functional groups involved.
Scientific Research Applications
1-(4-Fluorobenzyl)-N-propylpiperidine-4-carboxamide has found applications in various scientific research fields:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including interactions with specific biological targets and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific receptors and enzymes.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzyl)-N-propylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl group plays a crucial role in binding to these targets, while the piperidine ring and propyl group contribute to the overall molecular conformation and activity. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
1-(4-Fluorobenzyl)-N-propylpiperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(4-Fluorobenzyl)piperidine: This compound lacks the carboxamide and propyl groups, which may result in different chemical and biological properties.
N-Propylpiperidine-4-carboxamide: This compound lacks the fluorobenzyl group, which may affect its binding affinity and specificity for certain targets.
1-(4-Bromobenzyl)-N-propylpiperidine-4-carboxamide: The presence of a bromine atom instead of fluorine may lead to different reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-propylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O/c1-2-9-18-16(20)14-7-10-19(11-8-14)12-13-3-5-15(17)6-4-13/h3-6,14H,2,7-12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWCJUFCCBXSJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCN(CC1)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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